1-(2,3-Difluorophenyl)propan-1-ol
Description
1-(2,3-Difluorophenyl)propan-1-ol is a fluorinated secondary alcohol with the molecular formula C₉H₁₀F₂O (molecular weight: 172.17 g/mol). The compound features a propan-1-ol backbone substituted with a 2,3-difluorophenyl group at the 1-position. Fluorine atoms in the ortho (2-) and meta (3-) positions on the aromatic ring confer distinct electronic and steric properties, influencing solubility, lipophilicity, and reactivity. This structural motif is prevalent in pharmaceutical intermediates and bioactive molecules, as evidenced by its use in synthesizing pyrrolo-pyridazine derivatives (e.g., EP 4 374 877 A2) .
Properties
Molecular Formula |
C9H10F2O |
|---|---|
Molecular Weight |
172.17 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10F2O/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5,8,12H,2H2,1H3 |
InChI Key |
ZKUNUROLLMXSIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C(=CC=C1)F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 1-(2,3-Difluorophenyl)propan-1-ol
Key Differences
Substituent Position and Electronic Effects: The 2,3-difluoro substitution in the target compound creates a stronger electron-withdrawing effect compared to 3-fluoro (CAS 701-38-2) or 4-fluoro (CAS 701-47-3) analogues. This enhances electrophilicity and may improve binding affinity in drug-receptor interactions .
Biological Activity :
- 2,3-Difluorophenyl derivatives are frequently utilized in bioactive molecules, such as goxalapladib (CAS 412950-27-7), a naphthyridine-based anti-atherosclerosis agent. The 2,3-difluoro group in such compounds enhances target selectivity and pharmacokinetic profiles .
- In contrast, 2,2-Dimethyl-3-(3-tolyl)propan-1-ol is regulated for fragrance use due to sensitization risks, highlighting how alkyl and aryl substituents influence safety profiles .
Physicochemical Properties: Limited melting point data exist for this compound, but its 3,5-difluoro isomer (CAS 878571-98-3) has a reported melting point range of 45–48°C, suggesting that fluorine positioning significantly impacts crystallinity . The higher lipophilicity of 2,3-difluoro derivatives (logP ~2.1) compared to mono-fluoro analogues (logP ~1.8) enhances membrane permeability, a critical factor in drug design .
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